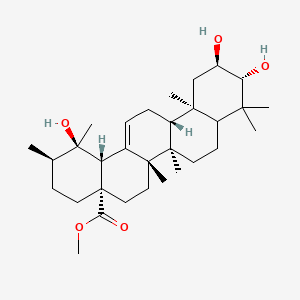
Acid Blue 225
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Blue 225 is a synthetic dye widely used in various industries, including textiles, food, and paper. It is known for its vibrant blue color and is commonly used as a biological stain in scientific research to visualize cells and tissues . The compound is also utilized in histology and cytology to stain nuclei, cytoplasm, and other cellular structures .
準備方法
Synthetic Routes and Reaction Conditions: Acid Blue 225 is synthesized through a series of chemical reactions involving the formation of a metal complex azodye. The process typically involves the reaction of aromatic amines with nitrous acid to form diazonium salts, which are then coupled with aromatic compounds to form the azodye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The dye is produced in powder form and is subjected to rigorous quality control measures to ensure consistency in color and purity. The solubility of this compound in water at high temperatures (90°C) is a critical factor in its application in dyeing processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products. These reactions are typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced under specific conditions, often using reducing agents like sodium dithionite or zinc dust.
Substitution: this compound can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Catalysts: Various metal catalysts can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction can yield amines or other reduced forms of the dye.
科学的研究の応用
Acid Blue 225 is widely used in scientific research due to its staining properties. It is commonly used in:
Histology and Cytology: To stain nuclei, cytoplasm, and other cellular structures, aiding in the visualization of cells and tissues under a microscope.
Immunohistochemistry: To detect specific antigens in tissues, providing valuable information in medical diagnostics and research.
Environmental Studies: As a model compound in studies on dye degradation and removal from wastewater, contributing to the development of effective water treatment methods.
作用機序
The mechanism of action of Acid Blue 225 involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cellular structures, making them visible under a microscope. The dye’s molecular structure allows it to interact with various cellular targets, facilitating its use in different staining techniques .
類似化合物との比較
Acid Blue 25: Another synthetic dye used for similar staining purposes but with different spectral properties.
Acid Blue 82: Known for its use in textile dyeing and as a biological stain.
Acid Blue 183: Used in various industrial applications, including textiles and paper.
Uniqueness of Acid Blue 225: this compound is unique due to its specific staining properties, which make it highly effective in visualizing cellular structures in histology and cytology. Its ability to bind to a wide range of cellular components and its stability under various conditions make it a preferred choice in scientific research .
特性
CAS番号 |
12216-97-6 |
|---|---|
分子式 |
C8H7NOS |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




